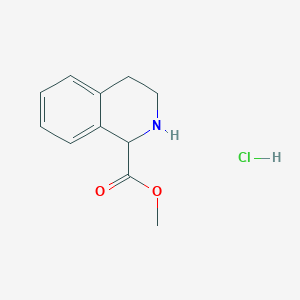

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

Description

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a tetrahydroisoquinoline (THIQ) derivative characterized by a carboxylate ester group at the 1-position of the isoquinoline ring and a hydrochloride salt.

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWUNNVFNAJVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2CCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212958-77-5 | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then cyclizes to produce the tetrahydroisoquinoline structure . Industrial production methods may involve the use of reducing agents like sodium borohydride or catalytic hydrogenation to achieve the desired product .

Chemical Reactions Analysis

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the C(1) position, using multicomponent reactions.

Common reagents and conditions used in these reactions include dehydrating agents like phosphorus oxychloride and zinc chloride for cyclization reactions . Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

MTHIQ serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as analgesics and anti-inflammatory agents. The compound's structural characteristics allow for modifications that can enhance efficacy and reduce side effects in pain management therapies .

Pharmacological Activities

Research indicates that MTHIQ and its analogs exhibit a range of pharmacological activities, including anti-inflammatory and neuroprotective effects. These properties make it a candidate for developing treatments for chronic pain conditions and neurodegenerative diseases such as Alzheimer's and Parkinson's .

Neuroscience Research

Neuroprotection Studies

MTHIQ is utilized in neuroscience research to investigate its neuroprotective effects against neurodegenerative disorders. Studies have shown that compounds derived from MTHIQ can help mitigate neuronal damage and promote cell survival in models of neurodegeneration .

Exploration of Mechanisms

The compound aids researchers in understanding the underlying mechanisms of neurodegenerative diseases. By studying MTHIQ's interactions with neuronal pathways, scientists can develop targeted therapies that address the root causes of these conditions .

Organic Synthesis

Versatile Synthetic Applications

In organic chemistry, MTHIQ is valuable for constructing complex molecules. Its unique structure facilitates various synthetic routes, including the Pictet–Spengler reaction, which is commonly used to synthesize tetrahydroisoquinoline derivatives .

Development of Novel Compounds

Chemists are leveraging MTHIQ to develop new materials with unique properties. Its ability to serve as a building block in organic synthesis allows for the creation of compounds with potential applications across multiple industries, including pharmaceuticals and materials science .

Biochemical Studies

Role in Enzyme Interaction Studies

MTHIQ plays a significant role in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. These studies are crucial for drug discovery as they provide insights into how potential drugs interact with biological systems .

Natural Product Synthesis

The compound is also involved in synthesizing natural products, contributing to the development of herbal medicines and dietary supplements. Its derivatives may offer health benefits that align with traditional medicinal practices .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for analgesics and anti-inflammatory drugs; enhances pain management options. |

| Neuroscience Research | Investigates neuroprotective effects; explores mechanisms of neurodegenerative diseases. |

| Organic Synthesis | Used for constructing complex molecules; facilitates novel compound development. |

| Biochemical Studies | Aids in enzyme interaction studies; contributes to understanding metabolic pathways. |

| Natural Product Synthesis | Involved in synthesizing herbal medicines; supports traditional medicinal practices. |

Case Study 1: Neuroprotective Effects

A study published in Medicinal Chemistry Perspectives highlighted the neuroprotective properties of MTHIQ derivatives against oxidative stress-induced neuronal damage. The findings suggest that these compounds could be developed into therapeutic agents for treating Alzheimer's disease .

Case Study 2: Analgesic Development

Research conducted on MTHIQ analogs demonstrated their effectiveness as analgesics in animal models. The study indicated a significant reduction in pain responses compared to control groups, supporting further exploration into their clinical applications .

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride involves the inhibition of monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine in the brain . This inhibition helps in neuroprotection and exhibits antidepressant-like effects. The compound also scavenges free radicals and antagonizes the glutamatergic system, contributing to its neuroprotective properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Inferred from analogs. †Estimated based on THIQ derivatives. ‡Lower logP due to fluorine’s electronegativity.

Key Observations:

- Substituent Position : The carboxylate group’s position (1 vs. 7) significantly impacts molecular interactions. For example, the 1-carboxylate in the target compound may sterically hinder binding to dopamine receptors compared to the 7-carboxylate isomer .

- Fluorine Substitution: The 6-fluoro analog () exhibits reduced lipophilicity (logP ~1.8 vs.

- Methyl vs. Carboxylate : The methyl-substituted analog () lacks the carboxylate group, resulting in higher logP (1.99) and confirmed neurotoxic activity, likely due to enhanced blood-brain barrier penetration .

Pharmacological and Toxicological Profiles

Neurotoxicity and Dopaminergic Effects

- (±)-1-Methyl-THIQ Hydrochloride : This analog is a documented dopaminergic neurotoxin, causing selective damage to substantia nigra neurons, akin to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . MPTP, though structurally distinct (tetrahydropyridine core), similarly induces parkinsonism via mitochondrial toxicity .

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (1MeTIQ) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and antidepressant effects. This article delves into the biological activity of 1MeTIQ by exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Target Receptors

1MeTIQ primarily targets dopamine (DA) receptors in the brain. By inhibiting the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) —a major dopamine metabolite—it alters dopamine metabolism and enhances neurotransmitter levels. This action is significant for its potential therapeutic applications in neurodegenerative diseases and depression.

Biochemical Pathways

The compound influences several biochemical pathways:

- Inhibition of Monoamine Oxidase (MAO) : 1MeTIQ inhibits MAO, an enzyme responsible for the degradation of neurotransmitters, thereby increasing levels of monoamines like dopamine.

- Dopamine Metabolism : It shifts dopamine catabolism towards catechol-O-methyltransferase (COMT) dependent pathways, further enhancing dopamine availability.

Pharmacokinetics

In animal studies, particularly in rats, 1MeTIQ exhibits pharmacokinetic properties similar to those of imipramine, a well-known antidepressant. Following systemic administration, it has been shown to produce significant increases in dopamine and other monoamine neurotransmitters in the brain.

Neuroprotective Effects

1MeTIQ has demonstrated significant neuroprotective activity in various models. Its ability to inhibit oxidative stress and apoptosis in neuronal cells positions it as a potential candidate for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .

Antidepressant-Like Effects

Research indicates that 1MeTIQ exhibits antidepressant-like effects comparable to imipramine. In behavioral models of depression, it has been shown to reduce despair behaviors and enhance locomotor activity .

Study on Neuroprotection

A study highlighted the neuroprotective effects of 1MeTIQ against neurotoxic agents. In vitro experiments showed that treatment with 1MeTIQ significantly reduced cell death in neuronal cultures exposed to oxidative stressors .

Antidepressant Activity

In a controlled study involving animal models, administration of 1MeTIQ resulted in a marked decrease in immobility time in the forced swim test, indicating its potential as an antidepressant agent. The study also reported a dose-dependent effect with optimal results observed at moderate dosages .

Comparative Biological Activity Table

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Neuroprotection | Inhibition of oxidative stress | Significant reduction in cell death |

| Antidepressant | Modulation of dopamine levels | Comparable to imipramine |

| MAO Inhibition | Increased monoamine availability | Enhances neurotransmitter action |

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride?

The synthesis typically involves cyclization of phenethylamine derivatives followed by carboxylation and hydrochlorination. For example, acetylation of phenethylamine with acetyl chloride, cyclization using polyphosphoric acid (PPA), and reduction with potassium borohydride are key steps . Modifications to the carboxylation step (e.g., esterification with methyl chloroformate) and purification via recrystallization in ethanol/HCl yield the hydrochloride salt. PPA is preferred for cyclization due to its efficiency in forming the tetrahydroisoquinoline core with minimal by-products .

Q. How is the structural integrity of this compound validated in synthetic workflows?

1H-NMR spectroscopy is the primary method for structural confirmation. Key spectral features include:

- Protons adjacent to the carboxylate group : A singlet near δ 3.6–3.8 ppm for the methyl ester.

- Tetrahydroisoquinoline protons : Multiplets between δ 2.5–4.0 ppm for the fused cyclohexene and amine moieties .

Additional validation via 13C-NMR and high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, particularly for distinguishing regioisomers (e.g., 1-carboxylate vs. 3-carboxylate derivatives) .

Q. What are the recommended storage conditions to maintain compound stability?

The hydrochloride salt form should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation. Stability studies suggest that aqueous solutions degrade within 48 hours at room temperature, necessitating freshly prepared solutions for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the tetrahydroisoquinoline core) influence biological activity?

Substituents at the 6-, 7-, or 8-positions significantly alter pharmacological profiles. For example:

- Methoxy or ethoxy groups enhance blood-brain barrier penetration, as seen in neuroprotective analogs like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) .

- Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but may reduce MAO inhibition efficacy .

Structure-activity relationship (SAR) studies require combinatorial synthesis (e.g., parallel reactions with varied alkoxy precursors) and in vitro screening (e.g., MAO-A/B inhibition assays) .

Q. How can contradictory data on neuroprotective effects be resolved?

Discrepancies in neuroprotection studies (e.g., variable efficacy in Parkinson’s disease models) may arise from enantiomeric purity or dosing protocols. For instance:

- (R)- and (S)-enantiomers of 1-MeTIQ exhibit divergent pharmacokinetic profiles, with (R)-enantiomers showing longer half-lives in rodent models .

- Dose-dependent effects : Low doses (0.1–1 mg/kg) often show neuroprotection, while higher doses (10 mg/kg) may induce oxidative stress .

Meta-analyses of enantiomer-specific data and standardized preclinical models (e.g., MPTP-induced parkinsonism) are recommended to reconcile inconsistencies .

Q. What advanced analytical techniques are used to quantify this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., d3-methyl ester) provides nanogram-level sensitivity in plasma or brain homogenates. Key parameters:

- Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm).

- Ionization : Positive electrospray (ESI+), monitoring m/z 208.1 → 148.0 for the parent ion and m/z 211.1 → 151.0 for the internal standard .

Method validation should include matrix effect studies (e.g., ion suppression in cerebrospinal fluid) and stability under freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.